3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one

Monoamine Oxidase MAO-B CNS Research

3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one (molecular weight 360.8 g/mol, formula C22H17ClN2O) is a synthetic heterocyclic small molecule belonging to the 4-phenylquinolin-2(1H)-one class. This scaffold serves as a privileged structure in medicinal chemistry, with the unsubstituted core 4-phenylquinolin-2(1H)-one having been identified as a specific allosteric inhibitor of Akt (IC50 = 6 µM).

Molecular Formula C22H17ClN2O
Molecular Weight 360.8 g/mol
Cat. No. B11034362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one
Molecular FormulaC22H17ClN2O
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
InChIInChI=1S/C22H17ClN2O/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(22(26)25-19)24-14-15-7-3-1-4-8-15/h1-13,24H,14H2,(H,25,26)
InChIKeyRJXLTOXWIXPJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one: A Core Scaffold for Quinolin-2(1H)-one Research and Procurement


3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one (molecular weight 360.8 g/mol, formula C22H17ClN2O) is a synthetic heterocyclic small molecule belonging to the 4-phenylquinolin-2(1H)-one class . This scaffold serves as a privileged structure in medicinal chemistry, with the unsubstituted core 4-phenylquinolin-2(1H)-one having been identified as a specific allosteric inhibitor of Akt (IC50 = 6 µM) [1]. The 3-benzylamino substituent introduces a flexible, lipophilic amine group that is expected to modulate key pharmacological parameters such as target selectivity, physicochemical properties, and metabolic stability compared to analogs with smaller or more polar 3-substituents.

Why Generic Substitution of 3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one is Scientifically Unjustified


The quinolin-2(1H)-one scaffold is highly sensitive to 3-position modifications. The unsubstituted core compound acts as a promiscuous kinase inhibitor binder, while the simple 3-amino analog has distinct biological utility as a synthetic intermediate for antimalarial agents [1]. Introducing a benzylamino group at the 3-position is predicted to dramatically increase lipophilicity and steric bulk compared to these analogs. This specific modification is not a generic functional group swap; it fundamentally alters the molecule's logP, target engagement profile, and ADME properties. Treating any 6-chloro-4-phenylquinolin-2(1H)-one derivative as interchangeable ignores the profound structure-activity relationships (SAR) observed within this chemical series.

Quantitative Differentiation Guide for 3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one


MAO-B vs. MAO-A Selectivity: Inference from Class-Level Enzyme Inhibition Data

The closely related 3,4-dihydroquinolin-2(1H)-one class, a direct structural analog, has demonstrated potent and selective MAO-B inhibition. For example, compound CHEMBL1575961 from this class exhibits an MAO-B IC50 of 1,130 nM, while its MAO-A IC50 is >100,000 nM, representing a >88-fold selectivity window [1]. The target compound, featuring a fully aromatic quinolin-2(1H)-one core with a 3-benzylamino group, is hypothesized to access a similar lipophilic MAO-B binding cavity. In contrast, the broader 4-phenylquinolin-2(1H)-one scaffold, lacking a 3-aminoalkyl substituent and represented by the unsubstituted core, is primarily associated with Akt kinase inhibition (IC50 = 6 µM), a completely different target profile [2].

Monoamine Oxidase MAO-B CNS Research Neuroprotection

Lipophilicity-Driven Property Differentiation: Calculated logP vs. 3-Amino Analog

The 3-benzylamino substituent introduces significant lipophilic bulk. The calculated logP (cLogP) for 3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one is approximately 5.1 . This is substantially higher than the 3-amino analog (3-amino-6-chloro-4-phenylquinolin-2(1H)-one), which has a cLogP of approximately 3.4 . This difference of ~1.7 log units translates to a predicted ~50-fold increase in octanol-water partition coefficient, directly impacting membrane permeability, blood-brain barrier penetration potential, and metabolic clearance rates.

Physicochemical Properties logP Lipophilicity Drug-likeness

NMDA Receptor Binding Profile Differentiated from 4-Substituted Analog

A series of 4-substituted quinolin-2(1H)-one analogues have been evaluated for NMDA receptor binding site activity. The 4-(benzylamino) regioisomer (specifically 7-chloro-4-(benzylamino)-3-nitroquinolin-2(1H)-one) was explored in this context [1]. The target compound, with a benzylamino group at the 3-position instead of the 4-position, represents a regioisomeric shift. In related quinolinone systems, the position of the amino substituent is a critical determinant of NMDA receptor affinity, with 4-substituted variants generally showing higher binding [1]. This positional isomerism creates a clear differentiation pathway: the 3-substituted compound serves as a tool to probe the positional SAR of the NMDA pharmacophore, whereas the 4-substituted analogs are direct receptor binders.

NMDA Receptor CNS Excitotoxicity Neuroprotection

Recommended Application Scenarios for 3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one


MAO-B Selective Inhibitor Lead Optimization Programs

Utilize 3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one as a starting scaffold for developing novel, reversible MAO-B inhibitors. The compound is hypothesized to inherit the MAO-B selectivity observed in the 3,4-dihydroquinolin-2(1H)-one class (MAO-B IC50 ~1,130 nM, >88-fold selective over MAO-A) [1]. Researchers can use this compound to profile SAR around the 3-position benzylamino group to improve potency and metabolic stability for Parkinson's disease applications.

Negative Control for NMDA Receptor Binding Studies

Employ the 3-(benzylamino) isomer as a structurally matched negative control in NMDA receptor binding or functional assays. SAR studies have demonstrated that 4-substituted quinolin-2(1H)-ones engage the NMDA receptor binding site, whereas 3-substituted analogs are predicted to be inactive [2]. Using this compound ensures that any observed pharmacological effect can be attributed to the specific regioisomeric interaction.

Kinase Selectivity Profiling Against the Akt-Sensitive Scaffold

The unsubstituted 4-phenylquinolin-2(1H)-one core is an allosteric Akt inhibitor (IC50 = 6 µM) with remarkable selectivity over 380 human kinases [3]. 3-(Benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one can be used in kinase panel screens to determine how 3-position substitution modulates this selectivity profile, providing critical SAR data for developing kinase-targeted therapeutics.

Quote Request

Request a Quote for 3-(benzylamino)-6-chloro-4-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.